6-(Trifluoromethyl)pyrimidine-4-thiol
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Overview
Description
6-(Trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a thiol group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods often involve the use of sulfur-containing reagents and various 2-halo derivatives .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyrimidine-4-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application, but typically involve similar cyclization processes as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group and thiol group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-4-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The thiol group can form covalent bonds with target proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: Similar to 6-(Trifluoromethyl)pyrimidine-4-thiol but lacks the trifluoromethyl group.
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Another derivative with a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQZYQVQDFBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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